N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, commonly known as FMP or fluorophenylpiperazine, is a chemical compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it an interesting compound for further investigation.
Scientific Research Applications
Antimicrobial and Antiviral Activities
A study by Reddy et al. (2013) focused on the synthesis of new derivatives of piperazine, which were evaluated for their antimicrobial and antiviral activities. The research revealed that certain substituted urea and thiourea derivatives exhibited promising antiviral and antimicrobial properties, suggesting the potential of piperazine derivatives, including N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, in developing new antimicrobial agents (Reddy et al., 2013).
Positron Emission Tomography (PET) Radioligands
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging of dopamine D3 receptors. This research underscores the relevance of piperazine derivatives in the development of diagnostic tools for neurological conditions, providing a basis for further exploration of compounds like N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide in neuroimaging applications (Gao et al., 2008).
Gastrointestinal Motility Enhancement
The discovery of GSK962040, a novel small molecule motilin receptor agonist, demonstrated the application of piperazine derivatives in enhancing gastrointestinal motility. Westaway et al. (2009) highlighted the compound's potent agonist activity at the motilin receptor, which could lead to the development of new therapies for gastrointestinal disorders (Westaway et al., 2009).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-13-6-7-14(12-16(13)20)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZWXMHRWSSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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